molecular formula C20H29NO2 B1667778 (-)-Bremazocine CAS No. 75684-07-0

(-)-Bremazocine

Cat. No. B1667778
CAS RN: 75684-07-0
M. Wt: 315.4 g/mol
InChI Key: ZDXGFIXMPOUDFF-DIAVIDTQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bremazocineis a potent, log-acting opiate kappa-agonist & centrally acting analgesic.

Scientific Research Applications

  • Kappa-Opioid Agonist with Analgesic Properties : (-)-Bremazocine is identified as a kappa-opioid receptor agonist with potent analgesic properties. It is significantly more effective than morphine in pain management, as evidenced by animal studies. This compound does not produce physical or psychological dependence, a common issue with morphine, and shows minimal respiratory depression, suggesting a safer profile for analgesic use (Römer et al., 1980), (Dortch-Carnes & Potter, 2006).

  • Modulation of Ocular Hydrodynamics : Studies have shown that (-)-Bremazocine can influence intraocular pressure and aqueous humor formation, which could have implications in treating glaucoma and other eye-related conditions. The drug achieves these effects through its action on kappa opioid receptors, indicating a potential therapeutic application in ocular health (Russell, Wang & Potter, 2000).

  • Impact on Cardiovascular and Neuroendocrine Systems : (-)-Bremazocine has been observed to influence blood pressure and heart rate through its interaction with peripheral nervous system receptors. Additionally, it affects the secretion of certain hormones like luteinizing hormone, suggesting potential applications in neuroendocrine research (Ensinger et al., 1986), (Markó & Römer, 1983).

  • Potential in Addiction Therapy : Research has indicated that (-)-Bremazocine may play a role in addiction therapy, particularly for alcohol and drug addiction, due to its ability to decrease self-administration behavior in animal models. This highlights its potential for developing novel treatments in addiction medicine (Dortch-Carnes & Potter, 2005), (Cosgrove & Carroll, 2002).

  • Research on Opioid Receptors : (-)-Bremazocine has been instrumental in the study of opioid receptors. Its binding properties have been used to differentiate and study various subtypes of opioid receptors, contributing to a better understanding of their roles in pain and addiction (Morris & Herz, 1986).

properties

CAS RN

75684-07-0

Product Name

(-)-Bremazocine

Molecular Formula

C20H29NO2

Molecular Weight

315.4 g/mol

IUPAC Name

(1S,9R)-1-ethyl-10-[(1-hydroxycyclopropyl)methyl]-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C20H29NO2/c1-4-20-9-10-21(13-19(23)7-8-19)17(18(20,2)3)11-14-5-6-15(22)12-16(14)20/h5-6,12,17,22-23H,4,7-11,13H2,1-3H3/t17-,20+/m1/s1

InChI Key

ZDXGFIXMPOUDFF-DIAVIDTQSA-N

Isomeric SMILES

CC[C@@]12CCN([C@@H](C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O

SMILES

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O

Canonical SMILES

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-(1-hydroxy-cyclopropylmethyl)-5-ethyl-9,9-dimethyl-2'-hydroxy-6,7-benzomorphan
bremazocine
bremazocine hydrochloride, (+-)-isomer
bremazocine hydrochloride, (2R)-isomer
bremazocine, (+-)-isomer
bremazocine, (2S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Bremazocine
Reactant of Route 2
(-)-Bremazocine
Reactant of Route 3
(-)-Bremazocine
Reactant of Route 4
(-)-Bremazocine
Reactant of Route 5
(-)-Bremazocine
Reactant of Route 6
(-)-Bremazocine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.